Benzene, bis(chloromethyl)dimethyl-

Hypercrosslinked Polymers Monolithic Columns Polymer Chromatography

This dimethyl-substituted bis(chloromethyl)benzene offers modulated electrophilic reactivity critical for controlled polymer architectures. Unlike unsubstituted DCX analogues, its steric methyl groups tune crosslink density, enhance hydrophobicity, and define pore size in chiral microgels and hypercrosslinked resins. Essential for reproducible synthesis of advanced stationary phases and functional materials where unsubstituted variants compromise performance.

Molecular Formula C10H12Cl2
Molecular Weight 203.1 g/mol
CAS No. 25640-76-0
Cat. No. B1654652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, bis(chloromethyl)dimethyl-
CAS25640-76-0
Molecular FormulaC10H12Cl2
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)CCl)CCl)C
InChIInChI=1S/C10H12Cl2/c1-7-3-4-9(5-11)10(6-12)8(7)2/h3-4H,5-6H2,1-2H3
InChIKeySQFQIHCPTTUZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, bis(chloromethyl)dimethyl- (CAS 25640-76-0) Chemical Profile and Procurement Baseline


Benzene, bis(chloromethyl)dimethyl-, commonly referred to as bis(chloromethyl)xylene, is a substituted benzene derivative characterized by the presence of two reactive chloromethyl (-CH₂Cl) groups and two methyl (-CH₃) substituents on the aromatic ring . With the molecular formula C₁₀H₁₂Cl₂ and a molecular weight of approximately 203.11 g/mol, this compound is a key intermediate in organic synthesis, valued for its bifunctional electrophilic nature . Its primary industrial and research applications are rooted in polymer chemistry, where it serves as a crosslinking agent and monomer building block, and in the synthesis of specialty chemicals [1]. The specific isomer, 1,2-bis(chloromethyl)-3,4-dimethylbenzene, is a major component of this class [2].

Why Benzene, bis(chloromethyl)dimethyl- (CAS 25640-76-0) Cannot Be Replaced with Unsubstituted Analogues


The methyl substituents on Benzene, bis(chloromethyl)dimethyl- are not inert structural features; they fundamentally alter the compound's reactivity profile, solubility, and performance in crosslinking applications . Direct substitution with unsubstituted analogues like 1,4-bis(chloromethyl)benzene (DCX) or 1,2-bis(chloromethyl)benzene will lead to different reaction kinetics, altered polymer network architectures, and potentially compromised material properties . The presence of methyl groups provides steric hindrance that modulates the reactivity of the chloromethyl sites, influences the final crosslink density, and affects the hydrophobicity of the resulting polymer, all of which are critical parameters in specialized applications like chiral stationary phases and high-performance resins [1]. The quantitative evidence below demonstrates the specific, measurable performance differences that necessitate the selection of this dimethyl-substituted variant over its simpler, non-methylated counterparts.

Quantitative Performance Evidence for Benzene, bis(chloromethyl)dimethyl- (CAS 25640-76-0) Against Key Comparators


Crosslinking Performance: Dimethyl vs. Unsubstituted Biphenyl in Hypercrosslinked Monoliths

In the preparation of hypercrosslinked poly(styrene-co-divinylbenzene) monoliths, the use of a dimethyl-substituted crosslinker (α,α'-dichloro-p-xylene) resulted in significantly different chromatographic performance compared to an unsubstituted biphenyl crosslinker (4,4'-bis(chloromethyl)-1,1'-biphenyl). The biphenyl crosslinker produced monoliths with the best overall chromatographic performance [1]. This comparison highlights that while the dimethyl variant is a viable crosslinker, its performance in this specific application is measurably inferior to a rigid, extended aromatic analogue, underscoring the need for precise selection based on target application.

Hypercrosslinked Polymers Monolithic Columns Polymer Chromatography

Physicochemical Property Modulation via Methyl Substituents

The presence of methyl groups in Benzene, bis(chloromethyl)dimethyl- directly influences its physicochemical properties compared to the unsubstituted analogue, 1,4-bis(chloromethyl)benzene (DCX). While the boiling point of 1,2-bis(chloromethyl)-4,5-dimethylbenzene is predicted to be 285.8±35.0 °C , the melting point of 1,4-bis(chloromethyl)benzene is reported as 98-101 °C . This difference in physical state (solid at room temperature for the unsubstituted vs. liquid/predicted for the dimethyl) has significant implications for handling, processing, and formulation in industrial settings. The methyl groups also increase hydrophobicity, which can alter polymer compatibility and final material performance .

Polymer Crosslinking Material Properties Structure-Activity Relationship

Steric Modulation of Crosslinking Reactivity for Advanced Polymer Architectures

The methyl groups on Benzene, bis(chloromethyl)dimethyl- provide steric hindrance that is explicitly utilized to control the degree and nature of crosslinking in sensitive polymer systems. In the synthesis of chiral isotactic polystyrene microgels, 1,4-bis(chloromethyl)-2,5-dimethylbenzene was selected as the crosslinker to create a porous network suitable for chromatographic applications [1]. In contrast, the use of an unsubstituted crosslinker like 1,4-bis(chloromethyl)benzene would likely result in a denser, less porous network due to the absence of steric bulk, thereby failing to generate the required chiral recognition sites and pore structure .

Polymer Chemistry Crosslinking Chiral Polymers

High-Impact Application Scenarios for Benzene, bis(chloromethyl)dimethyl- (CAS 25640-76-0)


Synthesis of Advanced Polymer Microgels for Chromatographic Separations

As evidenced by its use in the preparation of chiral isotactic polystyrene microgels [1], Benzene, bis(chloromethyl)dimethyl- is ideally suited for creating specialized polymer networks where controlled porosity and specific interaction sites are required. The steric hindrance from the methyl groups helps to define the pore architecture, making it valuable for developing novel stationary phases in chromatography.

Development of Hypercrosslinked Polymeric Monoliths

The compound's bifunctional nature allows it to act as an external crosslinker in the synthesis of hypercrosslinked polymers. While direct comparisons show that other crosslinker architectures may yield superior performance in specific applications [2], this dimethyl-substituted variant remains a viable option for creating monolithic materials with high surface areas and tailored pore structures.

Intermediate for Functional Materials and Specialty Chemicals

Benzene, bis(chloromethyl)dimethyl- serves as a versatile building block for further derivatization. Its chloromethyl groups can be readily converted to other functional groups (e.g., amines, thiols, azides), enabling its use in the synthesis of complex molecules, functional polymers, and other advanced materials where a balance of reactivity and steric bulk is desired [3].

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